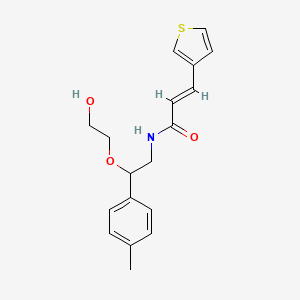

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide

Beschreibung

This compound features a cinnamic amide backbone with a thiophen-3-yl group at the α-position and a substituted ethylamine moiety at the β-position. The ethyl group is modified with a 2-hydroxyethoxy chain and a para-tolyl (p-tolyl) aromatic ring. Its structural uniqueness lies in the combination of hydrophilic (hydroxyethoxy) and lipophilic (p-tolyl, thiophene) groups, which may influence solubility, bioavailability, and receptor interactions .

Eigenschaften

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-2-5-16(6-3-14)17(22-10-9-20)12-19-18(21)7-4-15-8-11-23-13-15/h2-8,11,13,17,20H,9-10,12H2,1H3,(H,19,21)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUIOOQPALFOML-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C=CC2=CSC=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CSC=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as thiophene, p-tolyl ethylamine, and ethylene glycol.

Formation of Intermediate: The first step involves the reaction of p-tolyl ethylamine with ethylene glycol to form the intermediate 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine.

Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The acrylamide group can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or sulfuric acid.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Amide Linkages and Substitutions

Thiophene-Containing Acrylamides

- FH321 (): Structure: (S,E)-N-(2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl)-3-(thiophen-3-yl)acrylamide. Comparison: Shares the thiophen-3-yl acrylamide core but replaces the hydroxyethoxy-p-tolyl group with a dimethylamino-propyl-hydroxyphenyl chain. Implications: The dimethylamino group may enhance blood-brain barrier penetration, while the hydroxyphenyl group could increase antioxidant activity .

- 3a (): Structure: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide. Comparison: Substitutes the acrylamide with a benzamide and introduces a piperazine-cyanophenyl moiety.

Hydroxyethoxy and Aromatic Substitutions

- Compound 15 (): Structure: (E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide. Comparison: Replaces p-tolyl with hydroxyphenyl and lacks the thiophene ring.

-

- Structure: (E)-3-(4-(2-Hydroxyethoxy)phenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide.

- Comparison: Features a hydroxyethoxy-phenyl group and an indole-ethyl chain instead of p-tolyl.

- Implications: The indole group may confer serotonin receptor affinity, while the hydroxyethoxy-phenyl improves aqueous solubility .

Pharmacological and Physicochemical Properties

Key Data Table

*Predicted using QikProp.

Critical Observations

Lipophilicity : The target compound’s p-tolyl group increases LogP compared to hydroxyphenyl analogs, suggesting better membrane permeability but lower solubility .

Bioactivity : Thiophene-containing analogs (e.g., FH321) show strong receptor-specific activity (e.g., μ-opioid), while hydroxyethoxy-phenyl derivatives (e.g., 6d) target prostaglandin EP2 receptors .

Anti-inflammatory Potential: Compounds with methoxy/hydroxy groups () exhibit anti-inflammatory effects, suggesting the target compound’s hydroxyethoxy group may confer similar activity .

Biologische Aktivität

(E)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on recent research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula . Its structure incorporates a thiophene ring, which is known for contributing to various biological activities, and a hydroxyethoxy group that may enhance solubility and bioavailability.

Research indicates that this compound may interact with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It has been studied for its potential antinociceptive (pain-relieving) properties, which are believed to be mediated through:

- Modulation of nAChRs : The compound acts as a positive allosteric modulator of α7 nAChRs, enhancing their activity and potentially leading to analgesic effects .

- Calcium Channel Interaction : It may inhibit voltage-gated N-type calcium channels (CaV2.2), which are crucial in pain signaling pathways .

Biological Activity Studies

Recent studies have characterized the pharmacological effects of this compound using various animal models. Notably:

- Antinociceptive Activity : In a mouse model of oxaliplatin-induced neuropathic pain, the compound demonstrated significant pain relief compared to controls. The study employed electrophysiological techniques to confirm its action on nAChRs and calcium channels .

- Behavioral Assessments : The effects on locomotion and exploratory behavior were evaluated using the hole-board test, indicating that the compound does not adversely affect general activity levels while providing analgesic benefits .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| DM497 | Thiophen derivative | Positive allosteric modulator of α7 nAChR; antinociceptive effects |

| PAM-2 | Furan derivative | Known analgesic properties; acts on α7 nAChR |

| DM490 | Furan derivative | Similar mechanism; evaluated for pain relief |

This comparison highlights the distinct role of the thiophene group in enhancing biological activity compared to other structural analogs.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Pain Relief : A study published in 2023 assessed the efficacy of DM497 (the active form related to this compound) in alleviating chemotherapy-induced neuropathic pain. Results indicated a significant reduction in pain scores when administered at specific dosages .

- Mechanistic Insights : Another study focused on the electrophysiological characterization of its interaction with nAChRs, providing insights into how structural modifications influence receptor binding and activity .

Q & A

Q. How do conflicting reports on cytotoxicity (e.g., HeLa vs. HEK293 cells) inform therapeutic potential?

- Methodological Answer : Cell-type-specific toxicity (e.g., mitochondrial membrane disruption in cancer cells) is assessed via MTT assays and Annexin V/PI staining. Compare selectivity indices (IC₅₀ normal cells/IC₅₀ cancer cells). Genotoxicity (Comet assay) and hepatotoxicity (ALT/AST release in HepG2 cells) further refine safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.